molecular formula C14H11NO3 B3002032 2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol CAS No. 158846-23-2

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol

Cat. No. B3002032
CAS RN: 158846-23-2
M. Wt: 241.246
InChI Key: ZRWLSUGRXCOFBJ-OVCLIPMQSA-N
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Description

“2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol” is a biochemical used for proteomics research . It has a molecular formula of C14H11NO3 and a molecular weight of 241.24 .


Molecular Structure Analysis

The molecule contains a total of 31 bonds. There are 20 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ketone (aliphatic), 1 secondary amine (aromatic), and 2 ethers .

Scientific Research Applications

Anticancer Agent Synthesis

The compound has been utilized in the synthesis of benzimidazole derivatives, which are explored for their potential as anticancer agents. By reacting ortho-phenylenediamines with benzaldehydes, researchers have synthesized compounds that exhibit significant activity against cancer cell lines such as lung, breast, and prostate cancer .

Proteomics Research

In proteomics, this compound serves as a biochemical tool. Its molecular structure allows it to be used in the study of proteins and peptides, which is crucial for understanding biological processes and disease mechanisms .

Chemistry Research

In chemistry, the compound is involved in the study of hydrogen bond vibrations and quasi-isostructural polymorphism. This research is significant for understanding the behavior of molecular structures and could lead to the development of new chemical compounds with tailored properties .

Biology and Biochemistry

The compound’s role in biology and biochemistry is linked to its use in proteomics research. It may also be involved in the study of intramolecular hydrogen bonding, which is essential for the stability and function of biological molecules .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-12-4-2-1-3-10(12)8-15-11-5-6-13-14(7-11)18-9-17-13/h1-8,16H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWLSUGRXCOFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(1,3-benzodioxol-5-ylimino)methyl]phenol

CAS RN

158846-23-2
Record name IPO 3009
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158846232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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